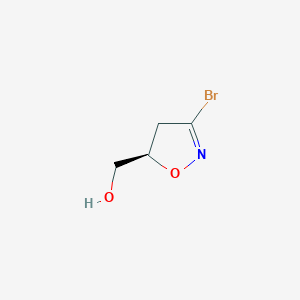
(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol is a chemical compound with the molecular formula C4H6BrNO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable isoxazole derivative, followed by reduction to introduce the methanol group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)aldehyde or ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)carboxylic acid.
Reduction: Formation of ®-(4,5-dihydroisoxazol-5-yl)methanol.
Substitution: Formation of ®-(3-Azido-4,5-dihydroisoxazol-5-yl)methanol or ®-(3-Thio-4,5-dihydroisoxazol-5-yl)methanol.
科学的研究の応用
®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the isoxazole ring are key structural features that contribute to its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
- ®-(3-Chloro-4,5-dihydroisoxazol-5-yl)methanol
- ®-(3-Fluoro-4,5-dihydroisoxazol-5-yl)methanol
- ®-(3-Iodo-4,5-dihydroisoxazol-5-yl)methanol
Uniqueness
®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of reactivity and stability, making it a versatile compound for various applications.
特性
分子式 |
C4H6BrNO2 |
|---|---|
分子量 |
180.00 g/mol |
IUPAC名 |
[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C4H6BrNO2/c5-4-1-3(2-7)8-6-4/h3,7H,1-2H2/t3-/m1/s1 |
InChIキー |
WHYBJMZOIKMVCQ-GSVOUGTGSA-N |
異性体SMILES |
C1[C@@H](ON=C1Br)CO |
正規SMILES |
C1C(ON=C1Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B12880051.png)

![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)
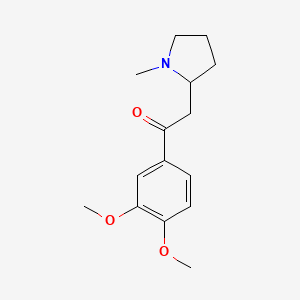
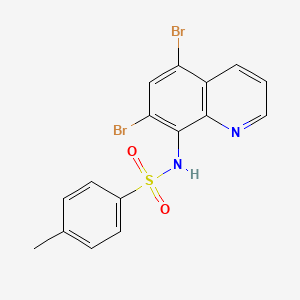

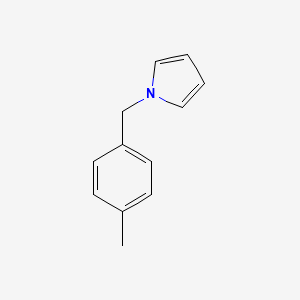

![2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)
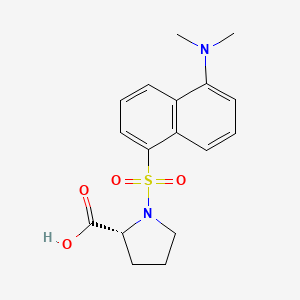
![2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12880131.png)

